4-((6-((2-(环己基氨基)-2-氧代乙基)硫代)-8-氧代-[1,3]二氧杂咯[4,5-g]喹唑啉-7(8H)-基)甲基)-N-(3,4-二甲氧基苯乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide is a useful research compound. Its molecular formula is C35H38N4O7S and its molecular weight is 658.77. The purity is usually 95%.
BenchChem offers high-quality 4-((6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和衍生物
- 相关喹唑啉酮衍生物的合成涉及环化和缩合等反应。例如,邻氨基苯甲酰胺与异氰酸酯的反应已被用于合成衍生物,如2,3-二氢-5H-恶唑并[2,3-b]喹唑啉-5-酮和3,4-二氢-2H,6H-[1,3]恶杂并[2,3-b]喹唑啉-6-酮,说明了这类化合物具有化学灵活性 (Chern 等人,1988).
生物和抗肿瘤活性
- 喹唑啉酮衍生物已被评估其各种生物活性。一项研究合成了3-苄基-2-取代-3H-[1,2,4]三唑并[5,1-b]喹唑啉-9-酮,证明了其显著的体内抗高血压活性 (Alagarsamy 和 Pathak,2007).
- 新型3-磺酰胺基-喹唑啉-4(3H)-酮衍生物被合成并评估了其对各种呼吸道和生物防御病毒的抗病毒活性,显示出在治疗传染病方面的潜力 (Selvam 等人,2007).
- 一些喹唑啉酮衍生物,如在设计CB30865(一种基于喹唑啉-4-酮的抗肿瘤剂)水溶性类似物时合成的衍生物,已显示出高细胞毒性和独特的生化特性,例如延迟的、非相特异性细胞周期停滞 (Bavetsias 等人,2002).
抗菌特性
- 噻唑烷酮衍生物,包括与喹唑啉酮化合物相关的衍生物,已被合成并评估其抗菌活性,突出了其在对抗细菌和真菌感染方面的潜力 (Patel 等人,2012).
先进的合成技术
- 钯催化的氧化羰基化已被用于合成喹唑啉-2-酮和相关化合物,为合成各种喹唑啉酮衍生物提供了一种高效且直接的方法 (Costa 等人,2004).
属性
IUPAC Name |
4-[[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O7S/c1-43-28-13-10-22(16-29(28)44-2)14-15-36-33(41)24-11-8-23(9-12-24)19-39-34(42)26-17-30-31(46-21-45-30)18-27(26)38-35(39)47-20-32(40)37-25-6-4-3-5-7-25/h8-13,16-18,25H,3-7,14-15,19-21H2,1-2H3,(H,36,41)(H,37,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADCKYMRCVONAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6CCCCC6)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。